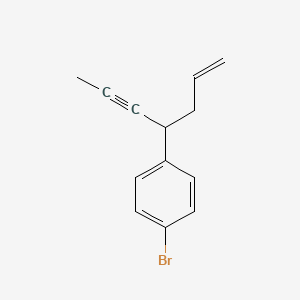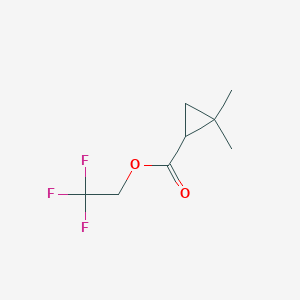
Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester is an organic compound with the molecular formula C₉H₁₃F₃O₂. This compound is characterized by the presence of a cyclopropane ring, a carboxylic acid group, and a trifluoroethyl ester group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester typically involves the esterification of cyclopropanecarboxylic acid, 2,2-dimethyl- with 2,2,2-trifluoroethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or aqueous solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Cyclopropanecarboxylic acid, 2,2-dimethyl- and 2,2,2-trifluoroethanol.
Reduction: Cyclopropanemethanol, 2,2-dimethyl-.
Substitution: Various substituted cyclopropanecarboxylic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-, ethyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-, methyl ester
- Cyclopropanecarboxylic acid, 2,2-dimethyl-, 2,2,2-trifluoroethyl ester
Uniqueness
This compound is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties. The trifluoroethyl group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
645413-67-8 |
|---|---|
Molekularformel |
C8H11F3O2 |
Molekulargewicht |
196.17 g/mol |
IUPAC-Name |
2,2,2-trifluoroethyl 2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11F3O2/c1-7(2)3-5(7)6(12)13-4-8(9,10)11/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
JLTBCXJPWXTLEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C(=O)OCC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



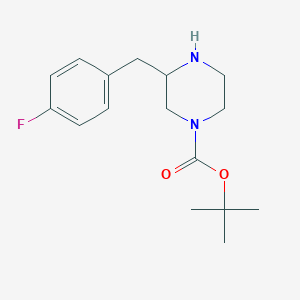

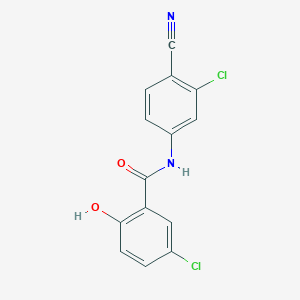
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzoic acid](/img/structure/B12594484.png)

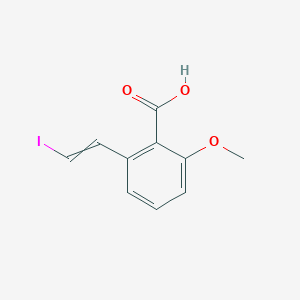
![1,1'-[Ethane-1,2-diylbis(oxy)]di(cycloocta-1,3,5,7-tetraene)](/img/structure/B12594497.png)
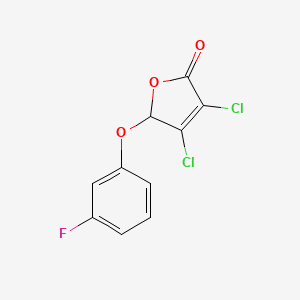
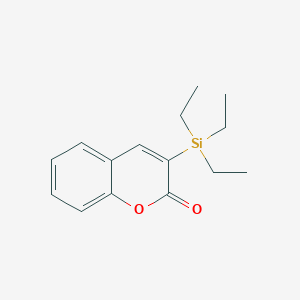
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
